![molecular formula C13H10N2O4 B12922885 2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid CAS No. 142603-91-6](/img/structure/B12922885.png)
2-[4-(Acetyloxy)phenyl]pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features an acetoxyphenyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-acetoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. The reaction typically proceeds under reflux conditions in ethanol, followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions: 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved would require further investigation through biochemical assays and molecular modeling studies.
類似化合物との比較
- 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid
- 2-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid
- 2-(4-Chlorophenyl)pyrimidine-5-carboxylic acid
Comparison: 2-(4-Acetoxyphenyl)pyrimidine-5-carboxylic acid is unique due to the presence of the acetoxy group, which can influence its reactivity and biological activity. Compared to its hydroxy, methoxy, and chloro analogs, the acetoxy group may enhance its solubility and ability to interact with specific biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
142603-91-6 |
|---|---|
分子式 |
C13H10N2O4 |
分子量 |
258.23 g/mol |
IUPAC名 |
2-(4-acetyloxyphenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c1-8(16)19-11-4-2-9(3-5-11)12-14-6-10(7-15-12)13(17)18/h2-7H,1H3,(H,17,18) |
InChIキー |
XSRMHFOPZYHGTM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



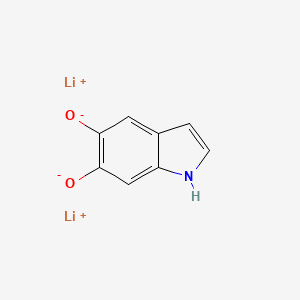
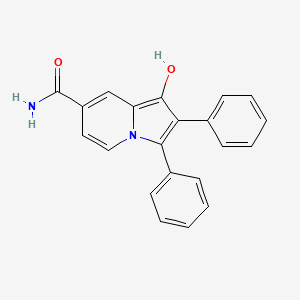
![5,6-Dimethyl-N-[2-(2-methylphenoxy)ethyl]pyrimidin-4-amine](/img/structure/B12922812.png)

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

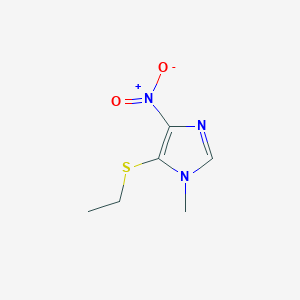
![2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid](/img/structure/B12922827.png)

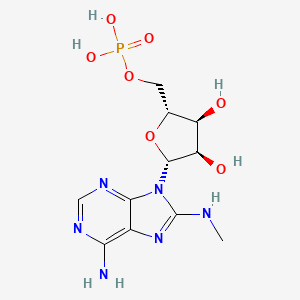
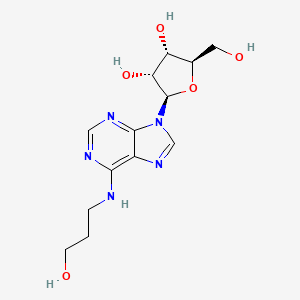
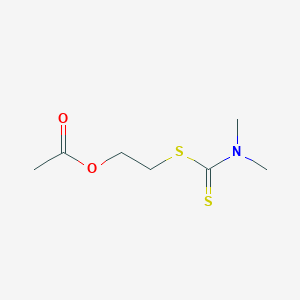
![2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-3-oxo-1,2-oxazolidin-5-yl acetate](/img/structure/B12922882.png)
